molecular formula C10H15ClFNO B1450749 1-(2-Ethoxy-3-fluorophenyl)-ethylamine hydrochloride CAS No. 2206311-74-0

1-(2-Ethoxy-3-fluorophenyl)-ethylamine hydrochloride

Cat. No. B1450749
M. Wt: 219.68 g/mol
InChI Key: UZCNDWNNNUOUID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Ethoxy-3-fluorophenyl)-ethylamine hydrochloride, also known as 1-Ethoxy-2-fluoro-3-phenylethylamine hydrochloride, is an organic compound that is used in a variety of scientific research applications. This compound is a derivative of the amino acid phenethylamine and is part of the phenethylamine class of compounds. It is a white crystalline solid that is soluble in water and has a melting point of 146-148°C.

Scientific Research Applications

Materials Science and Coordination Chemistry

Studies on racemic ligands similar to 1-(2-Ethoxy-3-fluorophenyl)-ethylamine hydrochloride reveal their potential in forming complex salts with metals, indicating applications in materials science and coordination chemistry. For example, rac-1-(4-fluorophenyl)ethylamine reacts with cobalt(II) chloride to form salts characterized by helical structures due to inter-ionic hydrogen bonding interactions. Such compounds exhibit thermal stability up to certain temperatures and could be explored for materials synthesis and the development of novel coordination complexes (Mande, Ghalsasi, & Arulsamy, 2015).

Pharmaceutical Synthesis

In pharmaceutical research, structurally related compounds serve as precursors or intermediates in the synthesis of therapeutic agents. For instance, compounds involving ethylamine structures are utilized in synthesizing histamine receptor antagonists, highlighting their importance in medicinal chemistry. The synthesis of efletirizine hydrochloride, a histamine H1 receptor antagonist, from related starting materials showcases the utility of ethylamine derivatives in developing antihistamines (Lifang, 2011).

Organic Chemistry and Synthesis

Research chemicals based on the diarylethylamine template, similar in structure to 1-(2-Ethoxy-3-fluorophenyl)-ethylamine hydrochloride, have been explored for various clinical applications, reflecting the compound's relevance in organic synthesis. These substances, including derivatives like fluorolintane, serve as NMDA receptor antagonists, indicating potential applications in neurology and psychiatry. Such compounds' synthesis and analytical characterization are crucial for understanding their pharmacological profiles and potential therapeutic applications (Dybek et al., 2019).

properties

IUPAC Name

1-(2-ethoxy-3-fluorophenyl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14FNO.ClH/c1-3-13-10-8(7(2)12)5-4-6-9(10)11;/h4-7H,3,12H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZCNDWNNNUOUID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC=C1F)C(C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Ethoxy-3-fluoro-phenyl)-ethylamine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.